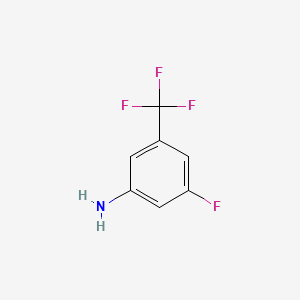

3-Amino-5-fluorobenzotrifluoride

Description

Properties

IUPAC Name |

3-fluoro-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F4N/c8-5-1-4(7(9,10)11)2-6(12)3-5/h1-3H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQKQODZOQAFYPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1N)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371018 | |

| Record name | 3-Amino-5-fluorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

454-67-1 | |

| Record name | 3-Fluoro-5-trifluoromethylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=454-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-5-fluorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-5-fluorobenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Amino-5-fluorobenzotrifluoride can be synthesized through several methods. One common approach involves the nitration of 3-fluorobenzotrifluoride to form 3-nitro-5-fluorobenzotrifluoride, followed by reduction to yield the desired amino compound . The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. These methods are optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-fluorobenzotrifluoride undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form biaryl structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogenating agents like bromine or chlorine.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like hydrogen gas with a palladium catalyst.

Major Products Formed

Substitution: Products include various substituted benzotrifluorides.

Oxidation: Products include nitro and hydroxyl derivatives.

Reduction: Products include amines and other reduced forms.

Scientific Research Applications

Anticancer Activity

Recent studies have explored the anticancer properties of compounds related to 3-Amino-5-fluorobenzotrifluoride. For instance, derivatives with similar structures have been evaluated for their efficacy against various cancer cell lines. A notable case study demonstrated that certain amino derivatives exhibited low micromolar antiproliferative effects against breast cancer cell lines, such as MDA-MB-231, with IC50 values ranging from 2.32 μM to 5.43 μM .

Synthesis of Bioactive Compounds

The compound serves as a precursor in the synthesis of bioactive molecules. For example, it has been used to create O-alkylamino-tethered salicylamide derivatives that show improved solubility and anticancer effects . The introduction of amino acid linkers has further enhanced the biological activity of these compounds.

Agrochemical Applications

This compound has potential applications in the agrochemical sector, particularly in the development of herbicides and pesticides. Its fluorinated structure may enhance the stability and effectiveness of agrochemical formulations.

Development of Functional Materials

The unique chemical properties of this compound allow it to be utilized in creating functional materials, including polymers with tailored properties for specific applications such as drug delivery systems and sensors.

Nanoparticle Synthesis

The compound can also be involved in synthesizing nanoparticles that incorporate polyphenolic compounds, which have shown promise in biomedical applications such as targeted drug delivery and imaging . The interactions between this compound and various materials can lead to innovative solutions in nanotechnology.

Data Table: Summary of Applications

Case Study 1: Anticancer Efficacy

A study published in 2022 examined various derivatives of this compound for their anticancer properties, revealing that modifications to the amino group significantly affected their activity against breast cancer cells. The most promising derivatives displayed IC50 values below 5 μM, indicating strong potential for further development as therapeutic agents .

Case Study 2: Agrochemical Formulations

Research into the use of fluorinated compounds like this compound in agrochemical formulations highlighted their enhanced stability under environmental conditions, making them suitable candidates for developing more effective pesticides .

Mechanism of Action

The mechanism of action of 3-Amino-5-fluorobenzotrifluoride involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s lipophilicity and metabolic stability. These properties make it a valuable component in drug design and other applications .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position Isomers

2-Fluoro-5-(trifluoromethyl)aniline (CAS 535-52-4)

- Molecular Formula : C₇H₅F₄N (same as target compound)

- Key Differences : Fluorine at position 2 instead of 3.

- Impact: Alters electronic effects; the meta-substituted amino group in the target compound improves electrophilic substitution regioselectivity compared to ortho-substituted isomers .

3-Amino-4-fluorobenzotrifluoride (CAS 535-52-4)

- Synonyms: 4-Fluoro-3-aminobenzotrifluoride

- Molecular Formula : C₇H₅F₄N

- Key Differences : Fluorine at position 4.

- Applications: Limited data, but positional isomerism may affect solubility and reactivity in synthetic pathways .

Functional Group Variations

5-Amino-2-cyanobenzotrifluoride (CAS 654-70-6)

- Molecular Formula : C₈H₅F₃N₂

- Key Differences: Cyano (-CN) group at position 2.

- Properties : Higher molecular weight (193.14 g/mol) and electron-withdrawing -CN group enhance reactivity in nucleophilic additions.

- Applications : Used in laboratory chemicals and specialty material synthesis .

3-Amino-5-(trifluoromethyl)benzoic acid (CAS 328-68-7)

Halogen-Substituted Analogues

3-Amino-5-bromobenzotrifluoride (CAS 54962-75-3)

- Molecular Formula : C₇H₄BrF₃N

- Key Differences : Bromine replaces fluorine.

- Properties : Higher molecular weight (238.02 g/mol); bromine acts as a leaving group in Suzuki couplings.

- Applications : Critical in synthesizing brominated pharmaceuticals .

5-Amino-2-chlorobenzotrifluoride (CAS N/A)

Thiol and Mercapto Derivatives

3-Amino-4-mercaptobenzotrifluoride (CAS 1129693-61-3)

- Molecular Formula : C₇H₅F₃NS

- Key Differences : Mercapto (-SH) group at position 4.

- Properties : Molecular weight: ~192.16 g/mol (calculated); -SH enables disulfide bond formation.

- Applications: Potential use in polymer chemistry or metal chelation .

Comparative Data Table

Research Findings and Trends

- Electronic Effects: Fluorine’s electronegativity in this compound enhances aromatic ring stability, while bromine in its analogue improves cross-coupling efficiency .

- Positional Isomerism : Meta-substituted derivatives (e.g., target compound) show superior regioselectivity in electrophilic substitutions compared to ortho-substituted isomers .

- Functional Group Diversity: Carboxylic acid derivatives (e.g., CAS 328-68-7) expand utility in peptide synthesis, whereas cyano groups (e.g., CAS 654-70-6) enable click chemistry .

Biological Activity

3-Amino-5-fluorobenzotrifluoride (C7H5F4N) is an organic compound with significant potential in medicinal chemistry, particularly due to its biological activity. Its structure, featuring an amino group and multiple fluorine substituents, enhances its reactivity and interaction with biological targets. This article delves into the compound's biological activity, synthesis, and applications, supported by relevant data and research findings.

This compound exhibits a variety of biological activities that make it a candidate for therapeutic applications:

- Enzyme Modulation : The compound has been shown to influence the activity of cytochrome P450 enzymes, which are crucial in drug metabolism and the biotransformation of xenobiotics. This modulation can enhance the efficacy of co-administered drugs or reduce toxicity by altering metabolic pathways .

- Antitumor Activity : Research indicates that this compound possesses anti-tumor properties. It has been associated with the inhibition of cancer cell proliferation in various models, suggesting its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its chemical structure. The presence of fluorine atoms increases lipophilicity and binding affinity to target proteins, enhancing its bioactivity. Studies have demonstrated that variations in the amino group and fluorine substitutions can significantly affect its potency against different biological targets .

| Substituent | Effect on Activity |

|---|---|

| Amino Group | Enhances interaction with receptors |

| Fluorine Atoms | Increases metabolic stability and potency |

| Trifluoromethyl Group | Modulates enzyme activity and signaling pathways |

Anticancer Studies

In a series of studies investigating the antiproliferative effects of this compound against various cancer cell lines, significant findings were reported:

- Cell Lines Tested : MDA-MB-231 (breast cancer), MCF-7 (breast cancer), and other solid tumors.

- IC50 Values : The compound exhibited low micromolar IC50 values, indicating strong antiproliferative effects. For instance, IC50 values were recorded at approximately 4.34 μM against MDA-MB-231 cells .

Enzyme Interaction Studies

Research has highlighted the compound's ability to modulate cytochrome P450 enzymes:

- Study Findings : In vitro assays demonstrated altered enzyme kinetics when exposed to varying concentrations of this compound. At low doses, beneficial effects on metabolic function were noted, while higher concentrations led to inhibition of enzyme activity.

Synthesis

The synthesis of this compound can be achieved through several methods, including:

- Nitration followed by Reduction : Starting from benzotrifluoride, nitration introduces a nitro group which can then be reduced to an amino group.

- Direct Fluorination : Utilizing fluorinating agents to selectively introduce fluorine atoms onto the aromatic ring.

Applications

Beyond its potential as an anticancer agent, this compound has applications in:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.